molecular formula C7H13N3O2 B2596925 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1955548-57-8

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2596925
CAS No.: 1955548-57-8
M. Wt: 171.2
InChI Key: FGWMMTPEGPXEDW-UHFFFAOYSA-N
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Description

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-hydroxypropyl hydrazine with 4-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazolone ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives. Substitution reactions can lead to a wide range of substituted pyrazolones with different functional groups.

Scientific Research Applications

3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the amino and hydroxypropyl groups, resulting in different chemical properties and biological activities.

    3-amino-4-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but without the hydroxypropyl group, leading to variations in reactivity and applications.

    4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one: Lacks the amino group, affecting its potential interactions and uses.

Uniqueness

The presence of both the amino and hydroxypropyl groups in 3-amino-4-(3-hydroxypropyl)-4-methyl-4,5-dihydro-1H-pyrazol-5-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-4-(3-hydroxypropyl)-4-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-7(3-2-4-11)5(8)9-10-6(7)12/h11H,2-4H2,1H3,(H2,8,9)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWMMTPEGPXEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NNC1=O)N)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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